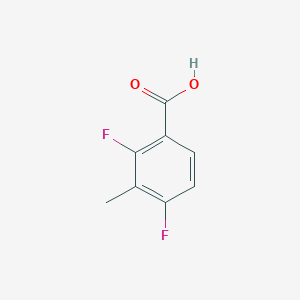

2,4-Difluoro-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJDCFUHHBCTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553847 | |

| Record name | 2,4-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112857-68-8 | |

| Record name | 2,4-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112857-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluoro-3-methylbenzoic Acid: A Technical Guide for Chemical Researchers

CAS Number: 112857-68-8

This technical guide provides an in-depth overview of 2,4-Difluoro-3-methylbenzoic acid, a key fluorinated building block for researchers and professionals in drug development and materials science. This document outlines its chemical properties, a plausible synthetic route, its applications in advanced chemical synthesis, and essential safety and handling protocols.

Chemical and Physical Properties

This compound is a benzoic acid derivative characterized by two fluorine substituents and a methyl group on the aromatic ring.[1] These features impart unique chemical reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.[1] Its known physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 112857-68-8 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [1][2][3] |

| Boiling Point | 253.1°C at 760 mmHg | [1][2][4] |

| Density | 1.359 g/cm³ | [1][2] |

| Flash Point | 106.9°C | [1][4] |

| Purity | Commercially available at ≥95% | [3] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in open literature, a plausible synthetic pathway can be constructed based on established organometallic and carboxylation reactions. A common route involves the directed ortho-metalation of a suitable precursor, followed by carboxylation.

A potential synthetic workflow starting from 1,3-difluoro-2-methylbenzene is outlined below. This multi-step process leverages the directing effect of the fluorine and methyl groups to achieve the desired regiochemistry.

Caption: Proposed synthetic workflow for this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

Fluorinated aromatic compounds are critical intermediates in the development of modern pharmaceuticals and agrochemicals. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for a wide range of more complex molecules.[1]

Notably, structurally related difluorobenzoic acids are key intermediates in the synthesis of quinolone-3-carboxylic acids, a class of potent antibacterial agents.[5][6] The synthetic utility of this compound lies in the reactivity of its carboxylic acid group, which can be readily converted into esters, amides, or acid chlorides for further elaboration.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and subsequent reaction of this compound. These are generalized procedures based on standard laboratory techniques for analogous compounds.

Illustrative Synthesis via Grignard Reagent

This protocol outlines a hypothetical synthesis using a Grignard reagent, an alternative to the lithiation pathway.

Objective: To synthesize this compound from 4-bromo-1,3-difluoro-2-methylbenzene.

Materials:

-

4-bromo-1,3-difluoro-2-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 4-bromo-1,3-difluoro-2-methylbenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Carboxylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution, ensuring the temperature does not rise significantly. Continue stirring at -78°C for 1 hour after the addition is complete, then allow the mixture to slowly warm to room temperature overnight.

-

Workup and Isolation: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conversion to an Amide (Illustrative Protocol)

This protocol describes a standard procedure for converting the carboxylic acid into an amide, a common step in drug development.

Objective: To synthesize N-benzyl-2,4-difluoro-3-methylbenzamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

Procedure:

-

Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend this compound in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

-

Amide Formation: Remove the excess thionyl chloride and DCM under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve benzylamine and triethylamine in DCM. Cool this amine solution to 0°C and slowly add the acid chloride solution dropwise.

-

Workup and Isolation: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is classified as a corrosive solid and requires careful handling to avoid exposure.[7]

-

Hazard Statements: Based on data for analogous compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

In case of skin contact, wash immediately with plenty of soap and water.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. Cas 112857-68-8,this compound | lookchem [lookchem.com]

- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. molbase.com [molbase.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. aaronchem.com [aaronchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2,4-Difluoro-3-methylbenzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical synthesis.[1] Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzene ring, imparts specific chemical properties that make it a valuable intermediate in the development of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are crucial for determining its behavior in various chemical and biological systems. The data presented here has been aggregated from various chemical data sources.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Boiling Point | 253.1°C at 760 mmHg | [1][3][4] |

| Density | 1.359 g/cm³ | [1][3] |

| Flash Point | 106.9°C | [1][4] |

| Melting Point | Not available | [1] |

| pKa | Not available | |

| Solubility | Not available | |

| Appearance | Solid | [5] |

Note: While some physical properties like boiling point and density are available, experimental data for melting point, pKa, and solubility are not readily found in the searched literature. The pKa of benzoic acid is approximately 4.2 in water, and the presence of electron-withdrawing fluorine atoms would be expected to decrease the pKa (increase the acidity) of this compound.[6] The solubility of benzoic acid in water is low, and similar behavior is expected for this derivative.

Spectral Data

Spectral analysis is essential for the structural elucidation and identification of organic compounds. While specific spectra for this compound were not found in the initial search, typical spectral characteristics for similar aromatic carboxylic acids are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl protons will likely appear as a singlet or a finely split multiplet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The carbons attached to fluorine will show characteristic coupling (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 2900 cm⁻¹, respectively.

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH) and potentially other fragments related to the substituted benzene ring. Predicted mass-to-charge ratios for various adducts are available.[7]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination

For solid compounds, the boiling point is typically measured at reduced pressure to prevent decomposition. However, a standard method for determining the boiling point of a small sample of a liquid is provided here for general reference.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., a Thiele tube with oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is used, typically including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.

-

Procedure: A small, measured amount of this compound (e.g., 20-30 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added, and the mixture is agitated.

-

Observation: The compound is classified as soluble if it dissolves completely. If the compound is insoluble in water but dissolves in 5% NaOH or 5% NaHCO₃, it indicates the presence of an acidic functional group.

pKa Determination

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it can be determined by titration.

Methodology:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

-

Titration Setup: A pH meter is calibrated and used to monitor the pH of the solution. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The base is added in small, known increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at which half of the volume of the titrant required to reach the equivalence point has been added.

Visualizations

The following diagrams illustrate the general workflow for characterizing an organic compound and the logic behind solubility testing.

References

- 1. Cas 112857-68-8,this compound | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 4. 2,4-DIFLUORO-3-METHYLBENZOIC ACID112857-68-8,Purity96%_MELFORD [molbase.com]

- 5. aaronchem.com [aaronchem.com]

- 6. library.gwu.edu [library.gwu.edu]

- 7. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Difluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,4-Difluoro-3-methylbenzoic acid. Due to the limited availability of fully assigned experimental data in public literature, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy, including substituent effects and spin-spin coupling constants observed in analogous structures.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.0 - 9.0 Hz, ⁴J(H5-F4) ≈ 4.0 - 5.0 Hz |

| H-6 | ~ 7.0 - 7.2 | Triplet of doublets (td) or multiplet (m) | ³J(H6-H5) ≈ 8.0 - 9.0 Hz, ³J(H6-F4) ≈ 8.0 - 10.0 Hz, ⁴J(H6-F2) ≈ 1.0 - 2.0 Hz |

| -CH₃ | ~ 2.2 - 2.4 | Doublet or triplet | ⁴J(H-F4) ≈ 2.0 - 3.0 Hz or ⁵J(H-F2) ≈ 1.0 - 2.0 Hz |

| -COOH | ~ 10.0 - 13.0 | Broad singlet (br s) | None |

Spectral Analysis and Rationale

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the carboxylic acid proton.

-

Aromatic Region: The two aromatic protons, H-5 and H-6, are in different chemical environments and are expected to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-5: This proton is ortho to the carboxylic acid group, which is electron-withdrawing, and para to the fluorine at position 2. It is also coupled to H-6 and the fluorine at position 4. This will likely result in a doublet of doublets.

-

H-6: This proton is meta to the carboxylic acid group and ortho to the fluorine at position 4. It is coupled to H-5 and both fluorine atoms at positions 2 and 4, which would lead to a more complex multiplet, likely a triplet of doublets.

-

-

Methyl Group: The methyl group at position 3 is situated between two fluorine atoms. The proximity to these electronegative atoms will cause a downfield shift compared to an unsubstituted toluene. Furthermore, coupling to the adjacent fluorine atoms (⁴J H-F and ⁵J H-F) is expected, which would split the singlet into a doublet or a triplet.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is typically deshielded and appears as a broad singlet far downfield in the spectrum. Its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of complex multiplets.[1][2]

- Tune and match the probe for the ¹H frequency.

- Shim the magnetic field to obtain optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

- Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, including the broad carboxylic acid proton, are observed.

- Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

- Relaxation Delay: A relaxation delay of 1-2 seconds should be sufficient for most protons.

- Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.

- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum to obtain a flat baseline.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.

- Analyze the peak multiplicities and measure the coupling constants.

Visualizations

The following diagrams illustrate the molecular structure and the predicted spin-spin coupling network for the aromatic protons of this compound.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H spin-spin coupling network in this compound.

References

2,4-Difluoro-3-methylbenzoic acid safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 2,4-Difluoro-3-methylbenzoic acid, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex chemical entities.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 112857-68-8[1] |

| Molecular Formula | C8H6F2O2[1] |

| Molecular Weight | 172.13 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315 - Causes skin irritation. |

| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 - May cause respiratory irritation. |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315 - Causes skin irritation.

-

H319 - Causes serious eye irritation.

-

H335 - May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

-

A workflow for handling a chemical with these classifications is outlined below.

References

Solubility Profile of 2,4-Difluoro-3-methylbenzoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluoro-3-methylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information, experimental protocols for determining solubility, and comparative data for structurally related compounds to guide researchers in their experimental design.

Quantitative Solubility Data

However, based on the general principles of solubility and data for analogous compounds, this compound, a polar molecule, is expected to exhibit good solubility in polar organic solvents. The presence of two fluorine atoms and a carboxylic acid group enhances its polarity and capacity for hydrogen bonding.

For comparative purposes, the following table summarizes qualitative solubility information for this compound and its isomers, inferred from available data sheets and chemical supplier information.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | General Polar Solvents | Ambient | Expected to be Soluble |

| 2,6-Difluoro-3-methylbenzoic acid | Methanol | Ambient | Soluble |

| 3,4-Difluoro-2-methylbenzoic acid | General Organic Solvents | Ambient | Soluble |

| 2,4-Difluorobenzoic acid | Water | Ambient | Very Soluble[1] |

| 2-Fluorobenzoic acid | Benzene, Toluene, Ketones, Ethers | Ambient | Soluble[2] |

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for solubility determination.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath. Agitate the solution for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

-

Phase Separation: Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully extract a known volume or mass of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid is determined by the difference in weight.

-

Calculation: The solubility can then be calculated and expressed in various units such as g/L, mg/mL, or mol/L.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis spectrum and the solvent is transparent in that region.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1-3 of the Isothermal Shake-Flask Method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Take a known volume of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method.

References

theoretical studies and quantum chemical calculations of fluorinated benzoic acids

An In-depth Technical Guide on the Theoretical Studies and Quantum Chemical Calculations of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Fluorinated benzoic acids represent a pivotal class of molecules in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Understanding these modifications at a molecular level is crucial for the rational design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the theoretical and quantum chemical approaches used to investigate fluorinated benzoic acids, summarizing key findings and methodologies.

Conformational Analysis and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the conformational landscapes of fluorinated benzoic acids. The orientation of the carboxylic acid group relative to the benzene ring and the position of fluorine substituents dictate the molecule's overall shape and reactivity.

Theoretical studies have shown that for many fluorinated benzoic acids, the global minimum conformation is planar, similar to benzoic acid itself.[1][2] However, the presence of ortho-substituents can lead to non-planar structures due to steric hindrance.[2]

A common computational approach involves scanning the potential energy surface along key dihedral angles, such as the C-C-C=O and O=C-O-H torsions.[1] These scans help identify stable conformers (local and global minima) and the transition states connecting them. For instance, in 3,5-difluorobenzoic acid and 3,4,5-trifluorobenzoic acid, two primary conformers are typically identified: a low-energy planar structure and a higher-energy non-planar form.[1][3]

Table 1: Calculated Conformational Energies of Selected Fluorinated Benzoic Acids

| Compound | Method/Basis Set | Conformer | Relative Energy (kJ/mol) | Reference |

| 3,5-Difluorobenzoic Acid | B3LYP/aug-cc-pVTZ | Planar (Global Minimum) | 0 | [1] |

| Non-planar | 26.5 | [1] | ||

| 3,4,5-Trifluorobenzoic Acid | B3LYP/aug-cc-pVTZ | Planar (Global Minimum) | 0 | [3] |

| Non-planar | 28.2 | [3] | ||

| Benzoic Acid | - | Non-planar | 27.36 | [3] |

Influence of Fluorination on Acidity

The acidity of benzoic acid derivatives is a critical parameter, particularly in drug development, as it influences their absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which generally increases the acidity of the carboxylic acid.[3] This effect stabilizes the resulting carboxylate anion.

The position of the fluorine atom on the benzene ring significantly impacts the pKa value. Quantum chemical calculations can predict these trends by analyzing parameters such as the bond lengths within the carboxylic acid group and the charge distribution in the molecule. For example, a shortening of the C=O and C-O bonds in the carboxylic group can be correlated with increased acidity.[3] While the presence of fluorine generally increases acidity, the exact effect depends on its position and number.[3]

Spectroscopic Properties

Quantum chemical calculations are indispensable for interpreting experimental spectroscopic data, such as rotational and vibrational spectra. By calculating spectroscopic constants, researchers can guide the assignment of experimental spectra and gain insights into the molecular structure and dynamics.

For example, calculated rotational constants for 3,5-difluorobenzoic acid and 3,4,5-trifluorobenzoic acid have shown excellent agreement with experimental values obtained from microwave spectroscopy.[1][3] This agreement provides strong evidence for the accuracy of the calculated molecular structures.

Vibrational frequencies calculated using methods like Density Functional Theory (DFT) can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes.[4][5]

Table 2: Comparison of Experimental and Calculated Rotational Constants for 3,4,5-Trifluorobenzoic Acid

| Parameter | Experimental (MHz) | Calculated (DFT) (MHz) |

| A | 1535.31408(32) | 1534.6 |

| B | 650.31751(16) | 650.0 |

| C | 456.98499(12) | 456.7 |

Source: Adapted from Hong et al., 2023.[3]

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties of fluorinated benzoic acids in the solid state and in biological systems. Quantum chemical methods can be used to investigate hydrogen bonding and other non-covalent interactions in dimers and co-crystals.[6][7] For instance, the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups is a common feature of benzoic acids.[7]

Methodologies

Computational Protocols

A typical quantum chemical investigation of a fluorinated benzoic acid involves the following steps:

-

Conformational Search: The potential energy surface is explored to identify all possible stable conformers. This is often done by systematically rotating key dihedral angles.[1]

-

Geometry Optimization: The geometries of the identified conformers are optimized to find the minimum energy structures. This is commonly performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[1][2]

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.[4]

-

Property Calculations: Various molecular properties, such as rotational constants, dipole moments, and atomic charges, are calculated at the optimized geometries.

The Gaussian suite of programs is widely used for these types of calculations.[1][3]

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of fluorinated benzoic acids.

Caption: A generalized workflow for the quantum chemical investigation of fluorinated benzoic acids.

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. mdpi.com [mdpi.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. ijtsrd.com [ijtsrd.com]

- 5. researchgate.net [researchgate.net]

- 6. Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing 2,4-Difluoro-3-methylbenzoic Acid for Drug Development

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and purchasing 2,4-Difluoro-3-methylbenzoic acid (CAS No. 112857-68-8), a key building block in the synthesis of novel therapeutic agents. This document outlines key chemical suppliers, provides guidance on procurement, and details essential safety and handling protocols.

Chemical Compound Overview

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring two fluorine atoms and a methyl group on the benzoic acid core, makes it a valuable intermediate in medicinal chemistry. The presence of fluorine can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Chemical Properties:

Sourcing and Procurement: Chemical Suppliers

Identifying a reliable supplier is a critical first step in the research and development workflow. The following table summarizes known suppliers of this compound. Pricing information is typically available upon request for a formal quotation.

| Supplier | Brand/Distributor | Purity | Available Quantities | Pricing | CAS Number |

| P&S Chemicals | - | Not Specified | Inquire for details | Request a Quotation | 112857-68-8[1] |

| CymitQuimica | Biosynth | Min. 95% | Inquire for details | Request a Quotation | 112857-68-8[2] |

| MELFORD | - | 96% | Inquire for details | Request a Quotation | 112857-68-8 |

| Shanghai Hope Chem Co., Ltd. | - | Not Specified | Inquire for details | Request a Quotation[3] | 112857-68-8 |

The Procurement Process: A Step-by-Step Workflow

The acquisition of specialized research chemicals follows a structured process to ensure safety, compliance, and efficient management of resources. This process involves several key stages from initial identification of needs to the final receipt and inventory of the chemical.

Experimental Protocols: Handling and Solubilization

While specific experimental protocols will vary based on the research application, proper handling and preparation of a stock solution are fundamental preliminary steps.

Objective: To prepare a stock solution of this compound for use in experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the chemical into the tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1.721 mg of the compound (molecular weight 172.13 g/mol ), add 1 mL of DMSO.

-

Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary for less soluble compounds, but the stability of the compound under these conditions should be considered.

-

Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability. Consult the supplier's technical data sheet for specific storage recommendations.

Safety and Handling Precautions

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed by all personnel before handling this compound. The following is general guidance based on chemically similar compounds.

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards.[6] In all cases of exposure, seek medical attention if symptoms persist.[6]

-

Logical Framework for Supplier Selection

The choice of a chemical supplier is a critical decision that can impact the quality and reproducibility of research. A logical approach to supplier selection involves balancing several key factors.

This guide serves as a starting point for researchers seeking to procure this compound. It is imperative to consult directly with suppliers for the most current product specifications, pricing, and safety information.

References

An In-depth Technical Guide to the Toxicological Profile of 2,4-Difluoro-3-methylbenzoic Acid

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 2,4-Difluoro-3-methylbenzoic acid (CAS RN: 112857-68-8). Due to a scarcity of specific studies on this compound, this guide also incorporates data from structurally similar compounds and the parent compound, benzoic acid, to provide a predictive toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be used as a reference guide. All data presented should be critically evaluated in the context of the specific application and further testing is recommended for definitive assessment.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the toxicological profile of such compounds is crucial for their safe handling and development in various applications, including pharmaceuticals and agrochemicals. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and discusses potential mechanisms of toxicity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112857-68-8 | CymitQuimica |

| Molecular Formula | C₈H₆F₂O₂ | CymitQuimica |

| Molecular Weight | 172.13 g/mol | CymitQuimica |

| Appearance | White to off-white crystalline solid | |

| Purity | Min. 95% | CymitQuimica |

Toxicological Data

Due to the limited availability of specific toxicological studies for this compound, this section presents a combination of qualitative data from Safety Data Sheets (SDS) for the compound and its structural analogs, and quantitative data for benzoic acid as a surrogate.

Hazard Identification for this compound and Structural Analogs

The following table summarizes the potential hazards as identified in Safety Data Sheets for this compound and structurally related compounds.

| Hazard Endpoint | This compound & Analogs | Classification |

| Acute Oral Toxicity | Harmful if swallowed | Category 4 |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A |

| Respiratory Irritation | May cause respiratory irritation | STOT SE 3 |

| Skin Sensitization | May cause an allergic skin reaction (for p-Toluic acid) | Category 1 |

| Aquatic Toxicity | Harmful to aquatic life (for p-Toluic acid) | Acute 3 |

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Quantitative Toxicological Data for Benzoic Acid (Surrogate)

The toxicity of fluorinated benzoic acids is often considered to be similar to or slightly greater than that of benzoic acid. The following data for benzoic acid can be used for a preliminary assessment.

| Endpoint | Species | Route | Value | Source |

| Acute Oral LD50 | Rat | Oral | 1700 - 2565 mg/kg | NICNAS, Santa Cruz Biotechnology |

| Mouse | Oral | 1940 - 2250 mg/kg | NICNAS | |

| Acute Dermal LD50 | Rabbit | Dermal | > 5000 mg/kg | |

| Rat | Dermal | > 2000 mg/kg | NICNAS | |

| Repeated Dose Toxicity (90-day) | Rat | Oral | NOAEL: 825 mg/kg bw/day | NICNAS |

| Reproductive/Developmental Toxicity | Rat | Oral | NOAEL: 500 mg/kg bw/day | NICNAS |

| Genotoxicity (Ames Test) | - | In vitro | Negative | |

| Carcinogenicity | - | - | Not classifiable as to its carcinogenicity to humans (Group D) | EPA |

LD50: Median Lethal Dose; NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity but not mortality.

-

Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose is administered by gavage to fasted animals.

-

Procedure:

-

A sighting study is performed with a single animal at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

-

Based on the outcome, a main study is conducted with a group of animals (typically 5) at the selected dose level.

-

If no evident toxicity is observed at the starting dose, the next higher dose is used. If mortality or severe toxicity occurs, the next lower dose is used.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the test substance is removed by washing.

-

The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is determined by the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

-

Data Analysis: The amount of formazan is quantified spectrophotometrically. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[1]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.[2]

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon are used.[3]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if required) are mixed with molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on this compound are not available, the toxicity of carboxylic acids can be discussed in a general context.

Metabolic Activation and Covalent Binding

Carboxylic acids can be metabolized to form reactive acyl glucuronides or acyl-CoA thioesters.[4] These reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to cellular dysfunction and toxicity.

Metabolic activation pathway of carboxylic acids.

In Vitro Cytotoxicity Testing Workflow

A general workflow for assessing the in vitro cytotoxicity of a compound like this compound is depicted below.

Workflow for in vitro cytotoxicity assessment.

Conclusion

The toxicological profile of this compound is not well-characterized through specific studies. Based on data from structurally similar compounds and the parent compound, benzoic acid, it is predicted to be harmful if swallowed and to cause skin, eye, and respiratory irritation. There is a lack of data on chronic toxicity, carcinogenicity, and reproductive toxicity. The provided experimental protocols offer a framework for generating the necessary data to perform a comprehensive risk assessment. Further investigation into the specific metabolic pathways and potential for reactive metabolite formation is warranted to fully understand its toxicological properties. Researchers and drug development professionals should exercise caution when handling this compound and consider conducting further toxicological evaluations as needed for their specific applications.

References

An In-depth Technical Guide on 2,4-Difluoro-3-methylbenzoic acid

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of compound nomenclature is fundamental. This guide provides a focused examination of 2,4-Difluoro-3-methylbenzoic acid, detailing its IUPAC name and known synonyms.

IUPAC Name

The formal name of the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards is This compound . This name is derived from the structure of the molecule, which consists of a benzoic acid core substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position of the benzene ring.

Synonyms

Based on a comprehensive review of chemical databases and scientific literature, there are no widely recognized or commonly used synonyms for this compound. The compound is typically referred to by its IUPAC name in technical and commercial contexts.

While other isomers, such as 2,3-Difluoro-4-methylbenzoic acid and 2,6-Difluoro-3-methylbenzoic acid, are documented, this compound itself appears to be less common, and consequently, has not acquired alternative names.

Data Summary

For clarity and ease of comparison, the nomenclature data is summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | None identified |

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-methylbenzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-difluoro-3-methylbenzoic acid and its derivatives as key intermediates in the synthesis of pharmaceutical compounds, with a specific focus on the fluoroquinolone antibiotic, Garenoxacin. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines the application of a closely related and commercially significant derivative, 2,4-difluoro-3-hydroxybenzoic acid, in the synthesis of Garenoxacin, a potent, broad-spectrum antibiotic.

Application in the Synthesis of Garenoxacin

Garenoxacin is a des-F(6)-quinolone antibiotic known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its complex molecular structure necessitates a multi-step synthesis, where 2,4-difluoro-3-hydroxybenzoic acid is a crucial starting material for the construction of the quinolone core.[2]

Key Intermediates in Garenoxacin Synthesis:

The synthesis of Garenoxacin from 2,4-difluoro-3-hydroxybenzoic acid involves the preparation of several key intermediates. The table below summarizes these intermediates and their roles in the synthetic pathway.

| Intermediate | CAS Number | Role in Synthesis |

| 2,4-Difluoro-3-hydroxybenzoic acid | 91659-08-4 | Starting material for the quinolone core. |

| Methyl 2,4-difluoro-3-hydroxybenzoate | 194804-80-3 | Esterified form of the starting material.[3] |

| 2,4-Dibromo-3-difluoromethoxy benzoic acid | N/A | A key precursor for the quinolone core, formed through bromination and difluoromethoxylation. |

| Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 194805-07-7 | The fully formed quinolone core, ready for coupling with the isoindole moiety.[4] |

| (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole | N/A | The boronic ester of the isoindole side chain, used in the Suzuki coupling reaction.[4] |

| Garenoxacin | 194804-75-6 | The final active pharmaceutical ingredient.[1] |

Experimental Protocols: A Representative Synthesis of Garenoxacin

The following is a representative multi-step synthesis of Garenoxacin, compiled from various sources to provide a comprehensive workflow. This protocol starts with the synthesis of the quinolone core from a derivative of 2,4-difluoro-3-hydroxybenzoic acid, followed by the preparation of the isoindole moiety and their final coupling.

The formation of the quinolone core is a critical part of the synthesis. The following workflow is based on the use of 2,4-dibromo-3-hydroxybenzoic acid, a close analog of the target starting material.

Caption: Synthetic workflow for the quinolone core of Garenoxacin.

Protocol 1: Synthesis of Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Esterification: 2,4-Dibromo-3-hydroxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2,4-dibromo-3-hydroxybenzoate.

-

Difluoromethoxylation: The resulting ester is then reacted with chlorodifluoromethane (CHClF2) in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.

-

Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

-

Acrylate Formation: The carboxylic acid is converted to the corresponding acyl chloride and then reacted with ethyl 3-(dimethylamino)acrylate. The resulting intermediate is then treated with cyclopropylamine to yield ethyl 2-(2,4-dibromo-3-(difluoromethoxy)benzoyl)-3-cyclopropylaminoacrylate.

-

Cyclization: The final cyclization to the quinolone core is achieved by heating the acrylate derivative in a solvent like DMF with a base such as potassium carbonate. A yield of 95% for this cyclization step has been reported for a similar substrate.[5]

The chiral isoindole side chain is prepared separately as a boronic ester derivative to facilitate the subsequent Suzuki coupling.

Caption: Synthesis of the isoindole boronic ester intermediate.

Protocol 2: Synthesis of (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

-

Borylation: The starting material, (R)-6-bromo-3-methyl-2,3-dihydro-1H-isoindol-1-one, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic ester intermediate.

The final steps involve the coupling of the two key fragments followed by hydrolysis and reduction.

Caption: Final assembly of Garenoxacin via Suzuki coupling.

Protocol 3: Suzuki Coupling, Hydrolysis, and Reduction

-

Suzuki Coupling: The quinolone core (from Protocol 1) and the isoindole boronic ester (from Protocol 2) are coupled using a palladium catalyst and a base in a suitable solvent system.

-

Hydrolysis: The ester group of the coupled product is hydrolyzed to the carboxylic acid using standard basic conditions.

-

Reduction: The final step involves the reduction of a carbonyl group on the isoindole moiety to yield Garenoxacin.

Mechanism of Action of Garenoxacin

Garenoxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, Garenoxacin traps the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of Garenoxacin.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical molecules. The provided application notes and protocols for the synthesis of Garenoxacin highlight the importance of these building blocks in the development of modern antibiotics. The detailed workflows and mechanism of action diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. 7-BROMO-1-CYCLOPROPYL-8-(DIFLUOROMETHOXY)-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER | 194805-07-7 [m.chemicalbook.com]

- 3. ablelab.eu [ablelab.eu]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes: The Role of 2,4-Difluoro-3-methylbenzoic Acid in Agrochemical Synthesis

Introduction

2,4-Difluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and a methyl group on the benzene ring, imparts unique properties to the final active ingredients, influencing their biological activity, metabolic stability, and environmental fate. This document provides an overview of the application of this compound in the synthesis of modern agrochemicals, with a focus on pyridine-based herbicides.

Application in Herbicide Synthesis: Picolinate Herbicides

A significant application of this compound and its derivatives is in the synthesis of picolinic acid herbicides. These herbicides are a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and ultimately, death of susceptible broadleaf weeds. The fluorine and methyl substitutions from the starting material are often incorporated into the final herbicide structure to enhance its efficacy and selectivity.

While direct synthesis pathways from this compound to a specific commercial herbicide are proprietary and not always publicly disclosed in full detail, the scientific literature and patent landscape indicate its role as a precursor to key pyridine intermediates. For the purpose of these application notes, we will focus on a representative synthesis of a 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic acid herbicide, a class of molecules known for their potent herbicidal activity.

Experimental Protocols

The following protocols describe a plausible synthetic route from a derivative of this compound to a picolinate herbicide.

Protocol 1: Synthesis of a Key Intermediate - 2-Amino-4,6-difluoro-3-methylbenzonitrile

This protocol outlines the conversion of a benzoic acid derivative to a crucial benzonitrile intermediate.

-

Materials:

-

2,4-Difluoro-3-methylbenzamide (derived from this compound)

-

Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Difluoro-3-methylbenzamide in the anhydrous solvent.

-

Slowly add the dehydrating agent to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-4,6-difluoro-3-methylbenzonitrile.

-

Protocol 2: Synthesis of a Substituted Picolinic Acid Herbicide

This protocol describes the multi-step synthesis of a picolinate herbicide from the benzonitrile intermediate.

-

Materials:

-

2-Amino-4,6-difluoro-3-methylbenzonitrile

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Substituted arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent mixture (e.g., toluene/ethanol/water)

-

Hydrolyzing agent (e.g., sodium hydroxide)

-

Hydrochloric acid

-

-

Procedure:

-

Chlorination: React the benzonitrile intermediate with a chlorinating agent to introduce a chlorine atom at the desired position on the pyridine ring precursor.

-

Suzuki Coupling: Perform a Suzuki coupling reaction between the chlorinated intermediate and a substituted arylboronic acid in the presence of a palladium catalyst and a base to introduce the aryl group.

-

Hydrolysis: Hydrolyze the nitrile group of the resulting compound to a carboxylic acid using a strong base.

-

Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the final picolinic acid herbicide.

-

Purification: Filter, wash, and dry the precipitate. Further purification can be achieved by recrystallization.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a representative picolinate herbicide.

| Step | Reactant | Product | Yield (%) | Purity (%) |

| Nitrile Synthesis | 2,4-Difluoro-3-methylbenzamide | 2-Amino-4,6-difluoro-3-methylbenzonitrile | 85-95 | >98 |

| Picolinate Synthesis | 2-Amino-4,6-difluoro-3-methylbenzonitrile | 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic acid | 60-75 | >97 |

Mode of Action: Synthetic Auxin Herbicides

Picolinate herbicides, synthesized using intermediates derived from this compound, act as synthetic auxins. The mode of action involves several key steps:

-

Absorption and Translocation: The herbicide is absorbed by the leaves and roots of the weed and translocated throughout the plant via the xylem and phloem.

-

Binding to Auxin Receptors: In the plant cells, the herbicide binds to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box).

-

Formation of a Co-receptor Complex: This binding promotes the formation of a co-receptor complex with an Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor protein.

-

Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.

-

Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

-

Uncontrolled Growth: The over-activation of these genes leads to a cascade of physiological effects, including epinastic growth (twisting and curling of stems and leaves), cell division and elongation disruption, and ultimately, plant death.

Visualizations

Caption: Synthetic workflow for a picolinate herbicide.

Caption: Mode of action of synthetic auxin herbicides.

Application Notes and Protocols: 2,4-Difluoro-3-methylbenzoic Acid as a Versatile Building Block for Novel Quinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Difluoro-3-methylbenzoic acid in the synthesis of novel quinolone antibiotics. This document outlines a strategic synthetic pathway, from the initial functional group transformation of the benzoic acid to the construction of the core quinolone scaffold and subsequent derivatization. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections, exhibiting a broad spectrum of activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] The continuous evolution of antibiotic resistance necessitates the development of new quinolone derivatives with improved efficacy and pharmacological profiles. The strategic incorporation of fluorine and methyl groups on the foundational phenyl ring can significantly influence the biological activity, metabolic stability, and overall potency of the resulting antibiotic. This compound serves as a valuable and specialized starting material, introducing a unique substitution pattern that can lead to the discovery of next-generation quinolone therapeutics.

Synthetic Strategy Overview

The synthesis of quinolone antibiotics from this compound involves a multi-step sequence. The key strategic transformations include:

-

Conversion of the Carboxylic Acid to an Aniline: The initial and crucial step is the conversion of the benzoic acid's carboxylic group into an amino group to furnish 2,4-difluoro-3-methylaniline. This transformation can be achieved through several classic name reactions, including the Curtius, Schmidt, or Hofmann rearrangements.

-

Construction of the Quinolone Core: The resulting aniline derivative is then subjected to the Gould-Jacobs reaction. This involves condensation with a suitable three-carbon component, typically diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the fundamental 4-hydroxyquinoline-3-carboxylate scaffold.

-

N-Alkylation and C-7 Functionalization: The quinolone core is subsequently N-alkylated, often with a cyclopropyl group which is a common feature in many potent quinolones. The final step involves a nucleophilic aromatic substitution at the C-7 position with various cyclic amines (e.g., piperazine derivatives) to introduce functionalities that modulate the antibacterial spectrum and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-methylaniline from this compound via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with one less carbon atom.[3][4]

Step 1a: Synthesis of 2,4-Difluoro-3-methylbenzoyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,4-Difluoro-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 2,4-Difluoro-3-methylbenzoyl azide

-

Dissolve the crude 2,4-Difluoro-3-methylbenzoyl chloride in anhydrous acetone.

-

Add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzoyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 1c: Curtius Rearrangement to 2,4-Difluoro-3-methylaniline

-

Dissolve the 2,4-Difluoro-3-methylbenzoyl azide in anhydrous toluene.

-

Heat the solution to reflux (around 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours). This step forms the isocyanate intermediate.

-

Cool the reaction mixture and add a solution of hydrochloric acid (10% v/v).

-

Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate.

-

Cool the reaction to room temperature and basify with a concentrated sodium hydroxide solution until pH > 10.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,4-Difluoro-3-methylaniline.

Protocol 2: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

Step 2a: Condensation of 2,4-Difluoro-3-methylaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

-

In a round-bottom flask, mix 2,4-Difluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 100-110 °C for 2-3 hours.

-

Monitor the reaction by TLC until the aniline is consumed.

-

The resulting adduct, diethyl 2-((2,4-difluoro-3-methylphenyl)amino)methylenemalonate, is typically a viscous oil or low-melting solid and can be used directly in the next step.

Step 2b: Thermal Cyclization to Ethyl 6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Add the crude adduct from the previous step to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to 240-260 °C with vigorous stirring for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

-

Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum to yield the quinolone core.

Protocol 3: N-Cyclopropylation and C-7 Functionalization

Step 3a: N-Cyclopropylation

-

Suspend the ethyl 6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a suitable solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the N-cyclopropylated product.

Step 3b: Hydrolysis of the Ester

-

Dissolve the N-cyclopropylated ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 1-cyclopropyl-6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 3c: Nucleophilic Aromatic Substitution at C-7 (Example with Piperazine)

-

In a suitable solvent such as pyridine or DMSO, dissolve 1-cyclopropyl-6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and piperazine (or a desired derivative, 1.2 eq).

-

Heat the reaction mixture at 120-140 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Adjust the pH to 7-8 with a suitable acid or base to precipitate the final product.

-

Filter the solid, wash with water and then with a small amount of cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) |

| 1c | 2,4-Difluoro-3-methylaniline | 2,4-Difluoro-3-methylbenzoyl azide | Toluene, HCl | Toluene/Water | 110 | 3-5 | 75-85 | 45-48 |

| 2b | Ethyl 6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Diethyl 2-((2,4-difluoro-3-methylphenyl)amino)methylenemalonate | Diphenyl ether | Diphenyl ether | 250 | 0.5-1 | 80-90 | >300 |

| 3c | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropyl-6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine | Pyridine | 130 | 8-12 | 60-75 | 220-225 |

Note: The data presented in this table are representative values based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthetic Workflow